![molecular formula C24H24FN5O3S B2418397 2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1358830-86-0](/img/structure/B2418397.png)
2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as DNA and RNA. The compound has several functional groups attached to it, including an ethyl group, a fluorobenzyl group, a methyl group, and a methoxyphenyl group. These groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The pyrimidine ring provides a basic aromatic structure, with the various attached groups likely influencing the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Activities
A significant area of research involving similar pyrazolo[4,3-d]pyrimidin-5-yl compounds focuses on their potential as anticancer agents. For instance, a study by Al-Sanea et al. (2020) highlighted the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives against 60 cancer cell lines, revealing appreciable cancer cell growth inhibition in several lines, suggesting a promising avenue for anticancer therapy development (Al-Sanea, M. M., et al., 2020). Similarly, novel fluoro substituted benzo[b]pyran compounds have shown anti-lung cancer activity, indicating the potential for these compounds in cancer treatment strategies (Hammam, A. G., et al., 2005).
Synthesis of Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds leveraging the structural backbone similar to the chemical has been extensive. Chkirate et al. (2019) have synthesized and characterized novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, highlighting their potential in medicinal chemistry and material science due to their significant antioxidant activity (Chkirate, K., et al., 2019). This underscores the versatility of such compounds in synthesizing coordination complexes with potential biological applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)28-30)27-24(29(23(22)32)13-16-8-10-17(25)11-9-16)34-14-20(31)26-18-6-5-7-19(12-18)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCYVNUJUGDASZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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